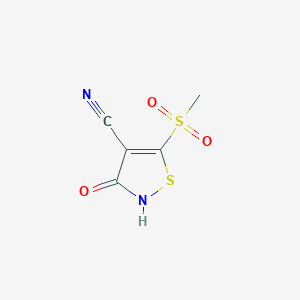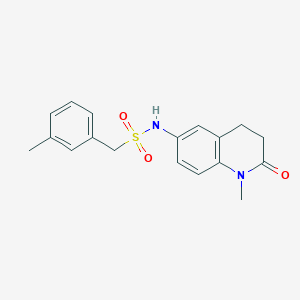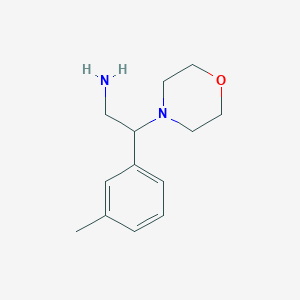
2-Morpholin-4-yl-2-m-tolyl-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Morpholin-4-yl-2-m-tolyl-ethylamine” is a compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It has gained significant attention in scientific research due to its potential applications across various fields.
Molecular Structure Analysis
The compound’s structure includes a morpholine ring and a tolyl group attached to an ethylamine moiety . In related compounds, the central atom (such as Cd in [CdCl2(C6H14N2O)2]) is often octahedrally coordinated by two N,N’-bidentate 2-(morpholin-4-yl)ethanamine ligands .Aplicaciones Científicas De Investigación
Gene Editing Applications
2-Morpholin-4-yl-2-m-tolyl-ethylamine has shown promise in gene editing research. Researchers have explored its potential as a component in CRISPR/Cas9 systems, which allow precise modification of DNA sequences. By delivering this compound alongside guide RNAs, scientists can enhance the efficiency of gene editing processes. Further studies are needed to optimize its delivery mechanisms and assess its safety profile .
Photodynamic Therapy (PDT)
PDT is a cancer treatment that involves the activation of photosensitizers by light. These activated compounds generate reactive oxygen species, leading to localized cell damage and tumor destruction. 2-Morpholin-4-yl-2-m-tolyl-ethylamine derivatives have been investigated as potential photosensitizers due to their favorable absorption properties in the visible light range. Researchers aim to develop targeted PDT agents for specific cancer types using this compound .
Antiviral Properties
In vitro studies have suggested that 2-Morpholin-4-yl-2-m-tolyl-ethylamine possesses antiviral activity against certain viruses. Its mechanism of action involves interfering with viral replication or entry. Researchers are exploring its potential as an adjunct therapy for viral infections, including RNA viruses like influenza and coronaviruses. Clinical trials are necessary to validate its efficacy and safety .
Neuroprotection and Neurodegenerative Diseases
The compound’s structure suggests potential neuroprotective effects. Researchers have investigated its ability to modulate neurotransmitter receptors, reduce oxidative stress, and enhance neuronal survival. It may hold promise in conditions such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. Preclinical studies are ongoing to elucidate its mechanisms and therapeutic potential .
Organic Synthesis and Medicinal Chemistry
2-Morpholin-4-yl-2-m-tolyl-ethylamine serves as a valuable building block in organic synthesis. Medicinal chemists use it to create novel compounds with diverse pharmacological properties. By modifying its side chains or incorporating it into drug scaffolds, researchers can design new molecules for various therapeutic applications. Examples include antipsychotics, antihypertensives, and anti-inflammatory agents .
Polymer Chemistry and Material Science
Researchers have explored the use of 2-Morpholin-4-yl-2-m-tolyl-ethylamine in polymer chemistry. It can act as a monomer or a functional group for polymerization reactions. Its incorporation into polymers can enhance properties such as solubility, stability, and biocompatibility. Additionally, this compound has potential applications in designing functional materials for drug delivery, sensors, and coatings .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methylphenyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-14)15-5-7-16-8-6-15/h2-4,9,13H,5-8,10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZFEALSICCHLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-2-m-tolyl-ethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

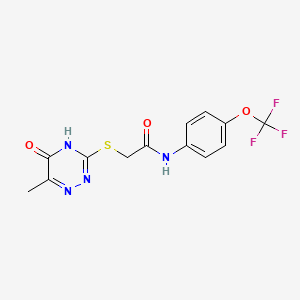
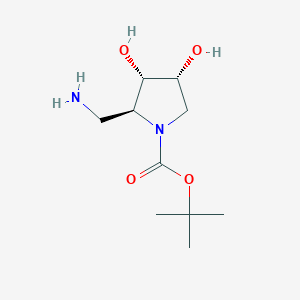
![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)

![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)
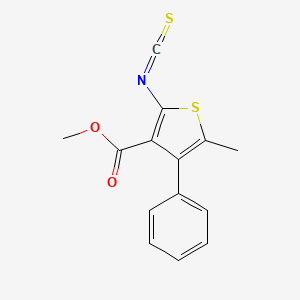

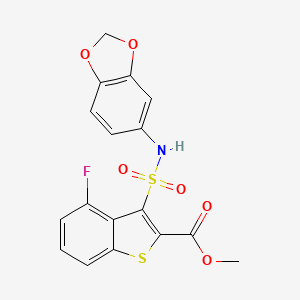
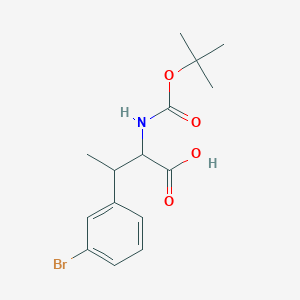

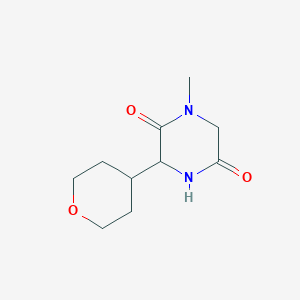
![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)
